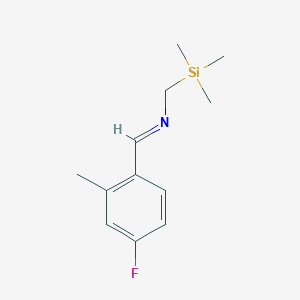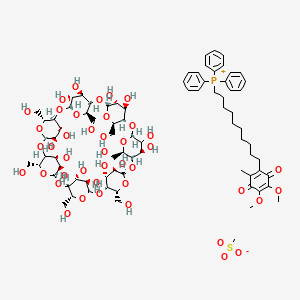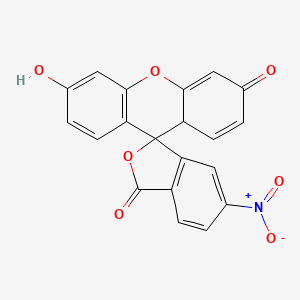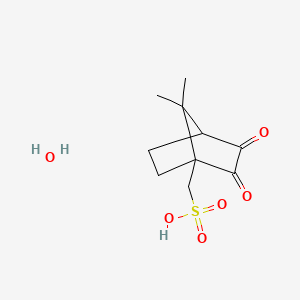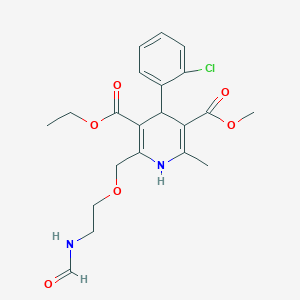
N-Formyl Amlodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The addition of a formyl group to Amlodipine modifies its chemical properties, potentially enhancing its pharmacological profile and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Amlodipine typically involves the formylation of Amlodipine. This can be achieved through the reaction of Amlodipine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl Amlodipine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: N-Carboxyl Amlodipine.
Reduction: N-Hydroxymethyl Amlodipine.
Substitution: Various N-substituted Amlodipine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formyl Amlodipine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its enhanced stability and efficacy in treating cardiovascular diseases.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mecanismo De Acción
N-Formyl Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells. This inhibition leads to the relaxation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The formyl group may enhance the binding affinity of the compound to its molecular targets, potentially increasing its efficacy.
Comparación Con Compuestos Similares
Amlodipine: The parent compound, widely used for hypertension and angina.
N-Methyl Amlodipine: Another derivative with a methyl group instead of a formyl group.
N-Hydroxymethyl Amlodipine: A derivative with a hydroxymethyl group.
Comparison: N-Formyl Amlodipine is unique due to the presence of the formyl group, which can enhance its pharmacological properties and stability compared to Amlodipine and its other derivatives. The formyl group may also provide additional sites for chemical modification, allowing for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C21H25ClN2O6 |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2-formamidoethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25ClN2O6/c1-4-30-21(27)19-16(11-29-10-9-23-12-25)24-13(2)17(20(26)28-3)18(19)14-7-5-6-8-15(14)22/h5-8,12,18,24H,4,9-11H2,1-3H3,(H,23,25) |
Clave InChI |
XEJRHYXNQHVXRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

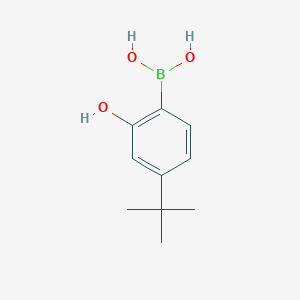

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)

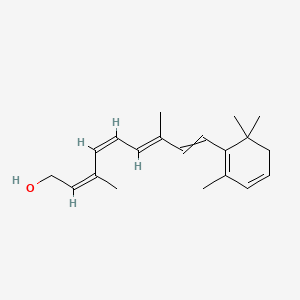


![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
